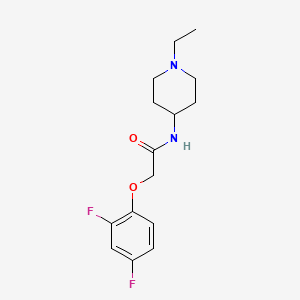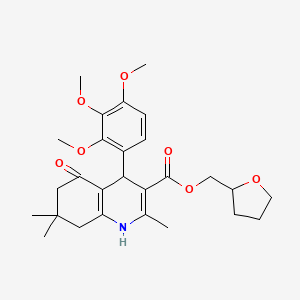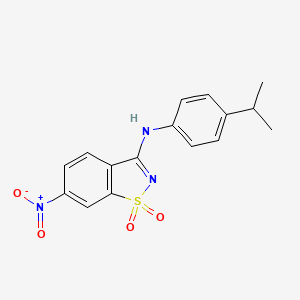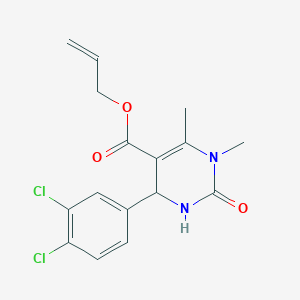![molecular formula C16H23N3O3S B5154140 1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B5154140.png)
1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone is a chemical compound that belongs to the class of sulfonylphenylpiperidinone derivatives. It has been widely studied for its potential therapeutic applications in various fields, including cancer treatment, inflammation, and neurodegenerative disorders. In
Mecanismo De Acción
The mechanism of action of 1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone is not fully understood. However, it has been suggested that it may exert its therapeutic effects by modulating various signaling pathways involved in cell proliferation, apoptosis, inflammation, and oxidative stress. It has been reported to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. It has also been shown to activate the JNK pathway, which is involved in apoptosis.
Biochemical and Physiological Effects
1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone has been shown to exhibit several biochemical and physiological effects. In cancer cells, it has been reported to induce apoptosis by activating caspase-3 and caspase-9. It has also been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase. In inflammation, it has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to reduce the expression of COX-2 and iNOS, which are key enzymes involved in the inflammatory response. In neurodegenerative disorders, it has been reported to reduce oxidative stress and inflammation, which are key factors in the pathogenesis of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone in lab experiments is its potent therapeutic activity against cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit high selectivity and low toxicity, making it a promising candidate for further development as a therapeutic agent.
However, one of the limitations of using 1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetic properties. It may also require the use of organic solvents, which may pose a risk to laboratory personnel and the environment.
Direcciones Futuras
There are several future directions for the research and development of 1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone. One of the main directions is to further investigate its mechanism of action and signaling pathways involved in its therapeutic effects. This may lead to the identification of new targets for drug development and the optimization of its pharmacological properties.
Another direction is to explore its potential applications in other fields, such as infectious diseases and metabolic disorders. It has been reported to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to exhibit hypoglycemic activity in animal models of diabetes.
In conclusion, 1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone is a promising compound with potent therapeutic activity against cancer, inflammation, and neurodegenerative disorders. Its mechanism of action and signaling pathways involved in its therapeutic effects are still being investigated, and there are several future directions for its research and development.
Métodos De Síntesis
The synthesis of 1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone has been reported in several studies. One of the most commonly used methods involves the reaction of 4-(4-methylpiperazin-1-yl)benzenesulfonyl chloride with 2-piperidone in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain pure 1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone.
Aplicaciones Científicas De Investigación
1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone has been extensively studied for its potential therapeutic applications in various fields. In cancer research, it has been shown to exhibit potent anti-tumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been reported to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In inflammation research, 1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been reported to reduce the expression of COX-2 and iNOS, which are key enzymes involved in the inflammatory response.
In neurodegenerative disorder research, 1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation. It has been reported to improve cognitive function and memory impairment in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
1-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-17-10-12-18(13-11-17)23(21,22)15-7-5-14(6-8-15)19-9-3-2-4-16(19)20/h5-8H,2-4,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOVAFFTJRWUOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-(4-bromophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5154078.png)
![3-methyl-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5154090.png)


![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea](/img/structure/B5154107.png)
![3-{1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinyl}-N-(2-fluorobenzyl)propanamide](/img/structure/B5154113.png)
![4,4'-[(3-fluorophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5154128.png)
![ethyl 4-(cyclopropylmethyl)-1-[(2,3,6-trifluorophenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5154139.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5154154.png)
![(3aS*,6aR*)-3-cyclopentyl-5-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5154166.png)
![4-[ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)-1-butanone hydrochloride](/img/structure/B5154168.png)